1,3,5-Trifluoroadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trifluoroadamantane is an organic compound with the molecular formula C10H13F3. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trifluoroadamantane can be synthesized through selective fluorination of adamantane derivatives. One common method involves the use of electrochemical fluorination. For instance, adamantane can be dissolved in a mixture of triethylamine-hydrogen fluoride (Et3N-5HF) and dichloromethane (CH2Cl2), and subjected to electrolysis at specific voltages . The reaction conditions, such as temperature and voltage, are crucial for achieving high yields and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trifluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the adamantane framework, introducing new functional groups or altering existing ones.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while oxidation reactions can introduce oxygen-containing groups .
Scientific Research Applications
1,3,5-Trifluoroadamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3,5-Trifluoroadamantane exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Adamantane: The parent compound, known for its stability and diamond-like structure.
1,3-Difluoroadamantane: A similar compound with two fluorine atoms, used in various chemical and industrial applications.
3,5,7-Trifluoroadamantane-1-carboxylic acid: Another fluorinated adamantane derivative with distinct properties and applications.
Uniqueness: 1,3,5-Trifluoroadamantane stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C10H13F3 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,3,5-trifluoroadamantane |
InChI |
InChI=1S/C10H13F3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2 |
InChI Key |
XYBQGLJTESAKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.